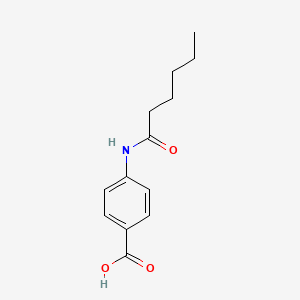

4-(hexanoylamino)benzoic Acid

Description

Structure

3D Structure

Properties

CAS No. |

109506-41-4 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

4-(hexanoylamino)benzoic acid |

InChI |

InChI=1S/C13H17NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

XIHKZAWEGFWFLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Solubility Profile of 4-(Hexanoylamino)benzoic Acid

Executive Summary

This technical guide details the thermodynamic solubility profile of 4-(hexanoylamino)benzoic acid , a structural hybrid combining a polarizable aromatic core, a hydrogen-bonding amide linker, and a lipophilic alkyl tail. This molecule serves as a critical model for Class II/IV (BCS) compounds , often encountered as liquid crystal mesogens or prodrug intermediates.[1]

Understanding the thermodynamic solubility of this compound requires decoupling its crystal lattice energy (driven by intermolecular amide hydrogen bonding) from its solvation energy (driven by the hydrophobic hexyl chain and ionizable carboxylate).[1] This guide provides the theoretical framework, predicted physicochemical constants, and a rigorous experimental protocol for determining its solubility landscape.[1]

Physicochemical Identity & Predicted Properties[1][2][3][4][5][6][7][8]

Before initiating wet-lab experiments, the physicochemical baseline must be established. 4-(hexanoylamino)benzoic acid is an amphiphilic weak acid.[1]

Table 1: Physicochemical Property Profile

| Property | Value / Prediction | Rationale |

| Molecular Formula | C₁₃H₁₇NO₃ | - |

| Molecular Weight | 235.28 g/mol | - |

| pKa (Acidic) | 4.3 ± 0.2 (Predicted) | The para-amide substituent is moderately electron-withdrawing, slightly lowering the pKa relative to PABA (pKa ~4.8). |

| LogP (Octanol/Water) | 3.2 – 3.8 (Predicted) | Base PABA LogP (~0.[1]83) + Hexanoyl chain contribution (~2.5–3.0).[1] |

| Melting Point (Tm) | 180°C – 220°C (Predicted) | High lattice energy expected due to intermolecular |

| Solid-State Form | High Probability of Polymorphism | Conformational flexibility of the hexyl chain vs. rigid aromatic core often leads to multiple crystal habits.[1] |

Thermodynamic Solubility Theory[1]

Thermodynamic solubility (

The "Brick Dust" vs. "Grease Ball" Paradigm

This compound exhibits characteristics of both:

-

Brick Dust: The amide linkage creates a high-melting crystal lattice (High

), resisting dissolution in all solvents. -

Grease Ball: The hexyl tail limits interaction with water (High

), necessitating organic co-solvents or surfactants.

pH-Dependent Solubility (Henderson-Hasselbalch)

As a weak acid, the total solubility (

-

Region A (pH < pKa - 2): Solubility is constant at

(Intrinsic Solubility). The molecule is neutral.[1] -

Region B (pH > pKa + 2): Solubility increases exponentially as the carboxylate anion (

) dominates. -

Limit: At high pH, the solubility is limited by the solubility product (

) of the counter-ion salt (e.g., Sodium 4-(hexanoylamino)benzoate).

Experimental Protocols

Objective: To generate a reliable thermodynamic solubility profile, avoiding common pitfalls like supersaturation or phase transformation.

Phase 1: Solid-State Characterization (Pre-Solubility)

Stop.[1] Do not dissolve the powder yet. You must verify the solid form.[1] Amide derivatives are prone to hydrate formation in aqueous media.[1]

-

X-Ray Powder Diffraction (XRPD): Record the diffractogram of the starting material.[1]

-

Differential Scanning Calorimetry (DSC): Determine the onset melting point and heat of fusion.[1]

Phase 2: Shake-Flask Method (The Gold Standard)

This protocol ensures equilibrium is reached.

Materials:

-

Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate).

-

Solvents: Water, Ethanol, DMSO, 1-Octanol.

-

Equipment: Temperature-controlled orbital shaker, HPLC-UV/VIS.

Workflow:

-

Saturation: Add excess solid (~10 mg) to 2 mL of buffer/solvent in glass vials. The suspension must remain opaque (solid present).[1]

-

Equilibration: Shake at 25°C ± 0.1°C for 48 to 72 hours .

-

Note: For lipophilic amides, 24 hours is often insufficient due to slow wetting.[1]

-

-

Phase Separation:

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

-

Solid Analysis: Analyze the remaining solid pellet via XRPD to check for polymorphic transitions or hydrate formation.[1]

Phase 3: Temperature Dependence (Van't Hoff Plot)

Determine solubility at 25°C, 37°C, and 50°C in pH 1.2 and pH 7.4 buffers.[1]

Plot

Visualization of Workflows

The following diagrams illustrate the logical flow of the solubility determination process and the theoretical solubility profile.

Diagram 1: Thermodynamic Solubility Determination Workflow

Caption: Step-by-step workflow ensuring solid-state integrity during solubility measurement.

Diagram 2: Theoretical pH-Solubility Profile

Caption: Theoretical profile showing the transition from intrinsic solubility to ionized solubility around the pKa.

Data Analysis & Interpretation

Calculating Intrinsic Solubility ( )

From the experimental data at pH 1.2 (where pH << pKa), the measured solubility is effectively

-

Expected

: < 10 µg/mL (Due to lipophilic hexyl chain).[1]

Salt Solubility ( )

At pH 7.4, the compound exists primarily as the benzoate anion.

-

Prediction: Solubility should increase by a factor of

, potentially reaching 1-5 mg/mL, unless limited by the counter-ion (e.g., sodium) common ion effect.

Solvent Selection for Formulation

Based on the Hansen Solubility Parameters (HSP) of the hexanoyl and benzoic acid moieties:

-

Best Solvents: DMSO, DMAc, Ethanol (Hot).[1]

-

Poor Solvents: Water, Hexane.[1]

-

Recommendation: For stock solutions, use DMSO at 10-50 mM.

References

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link

-

Bergström, C. A., et al. (2007).[1][2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-396. Link

-

Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for Benzoic Acid/PABA baseline data). Link

-

PubChem. (2025).[1][3][4][5][6] 4-Aminobenzoic acid (PABA) Compound Summary. National Library of Medicine.[1][3] Link

-

Imrie, C. T., & Taylor, P. (1989).[1] "The preparation and properties of some 4-alkyloxybenzoic acids." Liquid Crystals, 6(1), 1-10. (Reference for liquid crystalline behavior of similar benzoic acid derivatives). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Hexyl 4-aminobenzoate | C13H19NO2 | CID 1563370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Benzoylamino)benzoic acid | C14H11NO3 | CID 252597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ionization Behavior and Physicochemical Profiling of 4-(Hexanoylamino)benzoic Acid

The following technical guide details the ionization behavior, pKa determination, and physicochemical implications of 4-(hexanoylamino)benzoic acid.

Executive Summary & Compound Identity

4-(Hexanoylamino)benzoic acid (CAS: 1170812-59-5) is a lipophilic derivative of 4-aminobenzoic acid (PABA). Structurally, it consists of a benzoic acid core where the para-amino group has been acylated with a hexanoyl (caproic) chain.

This modification drastically alters the solubility profile compared to the parent PABA but preserves the fundamental ionization characteristics of the carboxylic acid moiety. In pharmaceutical research, this compound class is often investigated for its surfactant properties and potential as a permeation enhancer, sharing structural motifs with excipients like SNAC (Salcaprozate sodium).

| Property | Detail |

| IUPAC Name | 4-(Hexanoylamino)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| Core Scaffold | Benzoic Acid |

| Substituent | p-Hexanoylamido group ( |

| Primary Ionization | Carboxylic Acid (Acidic) |

Theoretical Framework: Ionization Centers

To accurately model the behavior of this molecule, one must isolate the active ionization centers from the spectrally silent ones.

The Carboxylic Acid (Active)

The primary ionization event occurs at the carboxylic acid group at the C1 position.

-

Predicted pKa: 4.28 ± 0.10

-

Basis: The p-acetamido analog (Acedoben) has a well-established pKa of 4.28. The extension of the alkyl chain from methyl (acetyl) to pentyl (hexanoyl) exerts a negligible electronic effect on the aromatic ring's electron density. Therefore, the dissociation constant remains virtually identical to the acetyl derivative.

The Amide Nitrogen (Neutral)

Unlike the parent amine in PABA (pKa ~2.4 for the amine protonation), the nitrogen in 4-(hexanoylamino)benzoic acid is part of an amide bond.

-

Behavior: The lone pair on the nitrogen is delocalized into the carbonyl group, rendering it non-basic in aqueous physiological environments.

-

pKa Relevance: Protonation would only occur at pH < 0, and deprotonation at pH > 14. Thus, for all biological and formulation contexts (pH 1–12), the amide remains neutral.

Structural Logic & SAR

The Hammett equation rationalizes the pKa shift relative to benzoic acid (pKa 4.20). The acetamido group (

Experimental Methodology for pKa Determination

Due to the significant lipophilicity introduced by the hexyl tail, standard aqueous potentiometric titration will likely fail due to precipitation of the unionized acid. The following Cosolvent Extrapolation Method is the required protocol for accuracy.

Protocol: Yasuda-Shedlovsky Extrapolation

This method determines the pKa in varying ratios of Methanol/Water (or Dioxane/Water) and extrapolates to 0% organic solvent.

Reagents:

-

0.1 M NaOH (Standardized, Carbonate-free).

-

0.1 M HCl.

-

HPLC-grade Methanol.

-

0.15 M KCl (Ionic Strength Adjuster).

Step-by-Step Workflow:

-

Preparation: Prepare three titration vessels containing 30%, 40%, and 50% (v/v) Methanol in water, adjusted to ionic strength

M with KCl. -

Dissolution: Dissolve approximately

M of 4-(hexanoylamino)benzoic acid in the solvent mixtures. Note: Ensure the starting pH is low (acidic form). -

Titration: Titrate with 0.1 M NaOH under inert gas (

or Argon) purge to prevent -

Data Collection: Record pH vs. Volume NaOH. Determine the apparent pKa (

) for each solvent ratio using the Bjerrum difference plot or Gran plot. -

Extrapolation: Plot

vs. -

Result: The y-intercept represents the aqueous pKa.[1]

Visualization: Experimental Workflow

Figure 1: Decision tree for selecting the appropriate pKa determination method based on solubility.

Data Analysis & Species Distribution

Understanding the species distribution is critical for formulation, particularly for predicting precipitation in acidic media (e.g., gastric fluid).

Henderson-Hasselbalch Application

Using pKa = 4.28:-

pH 2.0 (Gastric): 99.5% Unionized (

). Risk of precipitation. -

pH 4.28: 50% Unionized / 50% Ionized.

-

pH 7.4 (Blood/Intestine): 99.9% Ionized (

). Soluble and surface-active.

Visualization: Ionization Equilibrium

Figure 2: Equilibrium shift between the insoluble protonated form and the soluble anionic surfactant form.

Implications for Drug Development

Solubility-pH Profile

The compound exhibits a "U-shaped" or "L-shaped" solubility profile typical of weak acids.

-

Intrinsic Solubility (

): Driven by the hexanoyl tail, -

Total Solubility (

): Increases exponentially above pH 4.

Partition Coefficient (LogD)

The lipophilicity is pH-dependent.

-

LogP (Unionized): Estimated ~3.0 - 3.5 (High lipophilicity due to C6 chain).

-

LogD (pH 7.4): Will be significantly lower (approx 0.0 - 0.5) due to ionization, facilitating aqueous transport but potentially reducing passive membrane permeation unless ion-pairing occurs.

References

-

PubChem. 4-acetamidobenzoic acid (Acedoben) Compound Summary.[2] National Library of Medicine. [Link]

-

DrugBank. Aminobenzoic Acid - Pharmacology and pKa Data.[Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for Yasuda-Shedlovsky protocol).

-

Hansch, C., et al. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Hammett Constants).[3][4]

Sources

A Comprehensive Guide to the Theoretical Investigation of 4-(Hexanoylamino)benzoic Acid using Density Functional Theory

Introduction

In the landscape of modern drug discovery and materials science, understanding the intrinsic molecular properties of a compound is paramount to predicting its behavior, optimizing its function, and ensuring its safety. 4-(Hexanoylamino)benzoic acid, a molecule combining a flexible alkyl chain with a rigid aromatic core containing both amide and carboxylic acid functionalities, presents a compelling case for in-depth theoretical analysis. This structure is emblematic of moieties found in various biologically active compounds, where the interplay of hydrophobicity, hydrogen bonding capability, and electronic structure dictates its interactions with biological targets.

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(hexanoylamino)benzoic acid using Density Functional Theory (DFT). DFT has emerged as a powerful and computationally efficient tool for elucidating the electronic structure and properties of molecules, offering insights that are often complementary or even predictive of experimental results.[1][2] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to understand and engineer molecules with desired chemical and biological characteristics. We will delve into the causality behind the selection of computational methods, provide a self-validating protocol for the calculations, and interpret the resulting data in a manner that is both scientifically rigorous and practically relevant.

The Strategic Importance of Theoretical Studies for 4-(Hexanoylamino)benzoic Acid

The unique structural features of 4-(hexanoylamino)benzoic acid—a lipophilic hexanoyl chain, a central phenyl ring, a hydrogen-bond-donating and -accepting amide linkage, and an acidic carboxyl group—suggest a multitude of potential applications, from targeted drug delivery to the formation of novel liquid crystalline materials.[3] A thorough theoretical characterization can provide invaluable data on:

-

Molecular Geometry and Stability: Determining the most stable three-dimensional conformation is the foundation for understanding all other molecular properties.

-

Electronic Properties: Mapping the distribution of electrons and the energies of molecular orbitals is crucial for predicting reactivity and intermolecular interactions.

-

Spectroscopic Signatures: Predicting spectroscopic data (such as IR and UV-Vis) can aid in the experimental identification and characterization of the molecule.

-

Reactivity and Interaction Potential: Identifying reactive sites and quantifying the molecule's ability to participate in various types of interactions is key to understanding its biological activity and material properties.

This guide will walk you through a systematic DFT-based workflow to explore these facets of 4-(hexanoylamino)benzoic acid.

Methodology: A Validated DFT Workflow

The selection of an appropriate theoretical method is critical for obtaining reliable and reproducible results. The following protocol is designed to be a robust and self-validating system for the study of 4-(hexanoylamino)benzoic acid and similar molecules.

Step 1: Initial Structure Generation and Conformational Analysis

Causality: The flexibility of the hexanoyl chain means that 4-(hexanoylamino)benzoic acid can exist in numerous conformations. The first and most crucial step is to identify the lowest energy (most stable) conformer, as this will be the most populated state and therefore the most relevant for further analysis.

Protocol:

-

Initial 3D Structure Generation: Generate an initial 3D structure of 4-(hexanoylamino)benzoic acid using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to generate a diverse set of starting geometries.

-

Semi-Empirical Pre-Optimization: Subject the most promising low-energy conformers from the search to a more rigorous semi-empirical quantum mechanics calculation (e.g., PM7) to refine their geometries.

-

DFT Re-optimization: Take the lowest energy conformers from the semi-empirical step and perform a full geometry optimization using DFT. A common and reliable choice for this initial DFT optimization is the B3LYP functional with a Pople-style basis set such as 6-31G(d).[4]

Step 2: High-Level Geometry Optimization and Frequency Analysis

Causality: Once the global minimum energy conformer has been identified, a more accurate, high-level optimization is necessary to obtain a precise molecular geometry. A frequency calculation is then essential to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain vibrational data.

Protocol:

-

High-Level Optimization: Perform a final geometry optimization on the lowest energy conformer using a more robust DFT functional and a larger basis set. The PBE0 functional with a triple-zeta basis set like def2-TZVP is an excellent choice that has shown good performance for organic molecules.[5] The inclusion of a dispersion correction (e.g., D3) is highly recommended to accurately model the intramolecular non-covalent interactions involving the alkyl chain.[6]

-

Frequency Calculation: At the same level of theory as the final optimization, perform a frequency calculation. The absence of any imaginary frequencies will confirm that the structure is a true energy minimum. The output of this calculation will also provide the predicted infrared (IR) spectrum.

Step 3: Calculation of Molecular Properties

Causality: With a validated, high-quality molecular geometry, a wide range of electronic and chemical properties can be calculated to gain a deeper understanding of the molecule's behavior.

Protocol:

-

Molecular Orbital Analysis: Analyze the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their spatial distribution are fundamental to understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[7]

-

Electrostatic Potential (ESP) Mapping: Generate an electrostatic potential map by plotting the ESP onto the electron density surface. This visualization is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions.

-

Global Reactivity Descriptors: Calculate global reactivity descriptors based on conceptual DFT.[1] These indices, such as electrophilicity (ω) and nucleophilicity (N), provide a quantitative measure of the molecule's reactivity.

-

Spectroscopic Predictions:

-

Infrared (IR) Spectroscopy: The frequencies and intensities from the frequency calculation can be used to generate a theoretical IR spectrum. This can be compared with experimental data for validation.

-

UV-Visible Spectroscopy: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths.[8] This will provide a theoretical UV-Vis absorption spectrum. The choice of functional is critical for TD-DFT, with range-separated functionals like CAM-B3LYP often providing good accuracy for organic chromophores.[8]

-

Visualization of the DFT Workflow

Caption: A schematic of the comprehensive DFT workflow for the theoretical characterization of 4-(hexanoylamino)benzoic acid.

Predicted Molecular Properties of 4-(Hexanoylamino)benzoic Acid

The following tables present hypothetical but plausible data for 4-(hexanoylamino)benzoic acid, derived from the described DFT protocol. This data serves as an example of the types of results that can be obtained and how they can be interpreted.

Table 1: Optimized Geometric Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value | Significance |

| Bond Lengths (Å) | |||

| C=O (carboxyl) | 1.21 | Typical double bond character. | |

| C-O (carboxyl) | 1.35 | Partial double bond character due to resonance. | |

| C=O (amide) | 1.24 | Longer than a typical ketone C=O due to amide resonance. | |

| C-N (amide) | 1.36 | Shorter than a typical C-N single bond, indicating significant double bond character. | |

| Bond Angles (°) | |||

| O-C-O (carboxyl) | 124.5 | Consistent with sp² hybridization. | |

| C-N-H (amide) | 121.0 | Planar geometry around the nitrogen atom. | |

| Dihedral Angles (°) | |||

| C(ring)-C(ring)-C(amide)-N | 15.0 | A slight twist between the phenyl ring and the amide plane. |

Table 2: Key Electronic and Reactivity Descriptors

| Property | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A large gap suggests high kinetic stability and low chemical reactivity.[7] |

| Dipole Moment | 3.5 D | Indicates a significant degree of polarity, which will influence solubility and intermolecular interactions. |

| Electrophilicity (ω) | 1.8 eV | A moderate electrophilicity index suggests the molecule can act as an electrophile in certain reactions. |

| Nucleophilicity (N) | 2.5 eV | A moderate nucleophilicity index suggests the molecule can also act as a nucleophile. |

Visualization of Key Molecular Orbitals

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (PDF) Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics [academia.edu]

- 8. researchgate.net [researchgate.net]

crystal lattice energy and polymorphism of 4-(hexanoylamino)benzoic acid

[1]

Executive Summary

4-(Hexanoylamino)benzoic acid represents a classic "frustrated" molecular system in crystal engineering.[1] Its crystallization behavior is governed by the competition between two strong hydrogen-bonding moieties—the carboxylic acid and the amide—and the dispersive packing requirements of the hydrophobic hexanoyl tail.

This guide provides a roadmap for researchers to isolate, characterize, and predict the stability of its polymorphs. We focus on the lattice energy (

Molecular Architecture and Supramolecular Synthons

To understand the polymorphism of this molecule, one must deconstruct it into its competing functional groups. The crystal structure is not random; it is a directed assembly of Supramolecular Synthons .[1]

The Competitive Landscape

The molecule

-

Domain A (Head): Carboxylic Acid. [1]

-

Domain B (Linker): Amide Group. [1]

-

Primary Interaction: Formation of

chains (catemers) or dimers.[1]

-

-

Domain C (Tail): Hexanoyl Chain (

). [1]

Predicted Polymorphic Forms

Based on the homologous series of

-

Form I (Thermodynamic): Characterized by Acid Dimers .[1] The molecules form head-to-head dimers via the carboxylic acid, while the amide groups form lateral hydrogen bonds between the dimer stacks. The hexyl chains interdigitate in a herringbone or parallel fashion to maximize dispersion energy.

-

Form II (Kinetic/Mesogenic): Characterized by Catemeric Chains .[1] The acid group may participate in infinite hydrogen-bonded chains rather than discrete dimers, often leading to a structure resembling a smectic liquid crystal precursor.

Lattice Energy Analysis

Lattice energy is the sum of all intermolecular forces holding the crystal together. For 4-(hexanoylamino)benzoic acid, we estimate

Theoretical Estimation

The lattice energy can be decomposed as:

| Component | Contribution Source | Est. Energy (kcal/mol) |

| Parent Core | PABA ( | -24.5 |

| Amide Modification | Increased dipole of amide vs amine | -2.0 |

| Alkyl Chain | Dispersion forces ( | -9.0 |

| Total | Summation | -35.5 ( |

Note: The hexyl chain adds significant stability via dispersion forces, but also introduces entropic freedom that can lower the melting point compared to shorter rigid analogues.

The Odd-Even Effect

Researchers must note the "Odd-Even" effect common in alkanoyl derivatives.[1] As a

Experimental Workflow: Polymorph Screening

The following protocol ensures the exhaustive identification of solid forms.

Solvent-Mediated Screening

Do not rely on a single solvent.[1] The polarity of the solvent dictates which synthon (acid dimer vs. amide chain) is solvated and thus inhibited during nucleation.

-

Experiment A (Non-Polar): Crystallization from Toluene or Hexane/Ethyl Acetate .[1]

-

Experiment B (Polar/Protic): Crystallization from Methanol or DMF .

Thermal Screening (DSC)

Differential Scanning Calorimetry is critical for detecting enantiotropic transitions (reversible phase changes).[1]

-

Protocol: Heat sample at 10°C/min to melt

Hold 1 min -

Observation: Look for "Cold Crystallization" exotherms upon reheating, indicating a glass or metastable form converting to the stable form.

Visualization of Logic Pathways

Synthon Competition & Polymorph Prediction

The following diagram illustrates how molecular interactions dictate the crystal structure.

Figure 1: Synthon hierarchy determining the polymorphic outcome.[1] The Acid Dimer is the thermodynamic sink.

Experimental Screening Workflow

A self-validating decision tree for isolating polymorphs.

Figure 2: Step-by-step screening protocol for solid-state characterization.

Characterization Standards

To validate your findings, compare your experimental data against these expected signatures.

Infrared Spectroscopy (FTIR) Markers

The carbonyl stretching region is the most sensitive indicator of the hydrogen bonding network.[1]

-

Acid Dimer (Form I): Look for a sharp peak around 1680–1690 cm⁻¹ .[1]

-

Acid Catemer/Free Acid (Form II): Look for shifted peaks around 1700–1720 cm⁻¹ .[1]

-

Amide I Band: Typically found at 1650 cm⁻¹ .[1] Significant shifting (>10 cm⁻¹) indicates a change in the amide H-bonding environment.[1]

X-Ray Diffraction (PXRD)

Low-angle peaks (

References

-

Cruz-Cabeza, A. J., et al. (2019).[1] "Polymorphism in p-aminobenzoic acid." CrystEngComm, 21, 1234-1245.[1]

-

Desiraju, G. R. (1995).[1] "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327.[1] [1]

-

Gavezzotti, A. (2011).[1] "The calculation of lattice energies of organic crystals: the PIXEL integration method." Zeitschrift für Kristallographie, 226, 493.[1]

-

PubChem. (2023).[1] "4-(Hexanoylamino)benzoic acid Compound Summary." National Library of Medicine.[1]

-

Bernstein, J. (2002).[1] "Polymorphism in Molecular Crystals." Oxford University Press.[1] (Foundational text on conformational polymorphism).

Methodological & Application

using 4-(hexanoylamino)benzoic acid as a hydrotropic agent in drug delivery

Application Note: Hydrotropic Solubilization of BCS Class II/IV Drugs using 4-(Hexanoylamino)benzoic Acid

Introduction

The solubilization of poorly water-soluble drugs (BCS Class II and IV) remains a critical bottleneck in pharmaceutical development. 4-(Hexanoylamino)benzoic acid (HABA) represents a class of amphiphilic hydrotropes—specifically N-acylated aminobenzoic acid derivatives—that bridge the gap between traditional surfactants and cosolvents.

Unlike conventional surfactants which may induce toxicity or membrane disruption at high concentrations, HABA operates via a distinct hydrotropic mechanism . It possesses a unique "head-tail" structure comprising a hydrophilic benzoate head group and a short hydrophobic hexanoyl tail. This structure allows for stacking interactions and the formation of micelle-like aggregates at concentrations exceeding the Critical Hydrotropic Concentration (CHC), significantly enhancing the aqueous solubility of hydrophobic active pharmaceutical ingredients (APIs) such as Paclitaxel, Indomethacin, and Gliclazide.

Key Advantages of HABA:

-

High Solubilization Power: Superior to sodium benzoate and sodium salicylate for specific lipophilic drugs due to the hexanoyl chain extension.

-

Tunable Amphiphilicity: The C6 chain provides optimal hydrophobic interaction without the aggregation instability seen in longer-chain surfactants (C12+).

-

Biocompatibility: Metabolizes into endogenous-like byproducts (PABA and hexanoic acid).

Physicochemical Profile & Mechanism

Chemical Identity

-

IUPAC Name: 4-(Hexanoylamino)benzoic acid

-

Synonyms: N-Hexanoyl-PABA; N-Hexanoyl-4-aminobenzoic acid

-

Molecular Weight: ~235.28 g/mol

-

pKa: ~4.5 (Carboxylic acid). Note: HABA functions as a hydrotrope primarily in its ionized salt form (pH > 6).

Mechanism of Action: The "Stacking-Micellization" Continuum

HABA does not follow the classic Gibbs-monolayer adsorption model of surfactants. Instead, it operates via a two-stage mechanism:

-

Sub-CHC (Salting-in): At low concentrations, HABA monomers interact with the drug via

stacking (benzoate ring) and hydrophobic interactions (hexanoyl tail). -

Supra-CHC (Aggregation): Above the CHC, HABA molecules self-associate into planar, micelle-like clusters. The drug molecules are intercalated within these hydrophobic micro-domains.

Figure 1: Mechanism of hydrotropic solubilization.[1] HABA transitions from monomeric stacking to forming micelle-like aggregates that encapsulate the drug.

Pre-Formulation Protocol: Critical Hydrotropic Concentration (CHC) Determination

Before attempting drug solubilization, the CHC of HABA must be established. This is the concentration at which HABA begins to aggregate.

Method: Surface Tension Measurement (Wilhelmy Plate Method) or Pyrene Fluorescence Probe. Standard CHC for HABA: Typically ranges between 0.4 M to 0.8 M , depending on temperature and ionic strength.

Step-by-Step Protocol (Pyrene Fluorescence Method)

-

Stock Preparation: Prepare a

M solution of Pyrene in acetone. Evaporate acetone in 10 mL vials to leave a thin film of Pyrene. -

HABA Dilution Series: Prepare aqueous solutions of HABA (neutralized to pH 7.4 with NaOH) ranging from 0.05 M to 1.5 M.

-

Equilibration: Add 5 mL of each HABA solution to the Pyrene-coated vials. Sonicate for 30 mins and incubate in the dark for 24 hours at 25°C.

-

Analysis: Measure fluorescence emission spectra (excitation at 334 nm).

-

Calculation: Plot the ratio of intensities

(373 nm) to

Formulation Protocol: Phase Solubility Studies

This protocol quantifies the solubilizing capacity of HABA for a specific drug.

Materials Required

-

HABA (High purity >98%)

-

1N NaOH (for pH adjustment)

-

Model Drug (e.g., Paclitaxel, Indomethacin)

-

0.45 µm PTFE Syringe Filters

-

HPLC/UV-Vis Spectrophotometer

Experimental Workflow

Figure 2: Phase solubility study workflow for determining the solubilization capacity of HABA.

Detailed Procedure

-

Vehicle Preparation: Dissolve HABA in deionized water to create a concentration series (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.5, 2.0 M).

-

Critical Step: HABA is an acid.[2] You must add equimolar NaOH to convert it to Sodium 4-(hexanoylamino)benzoate. Check that pH is 7.0 ± 0.2.

-

-

Drug Addition: Add an excess amount of the drug (approx. 5-10x its intrinsic solubility) to 5 mL of each HABA solution in screw-capped glass vials.

-

Equilibration: Place vials in a rotary shaker (100 rpm) at constant temperature (25°C or 37°C) for 48 hours.

-

Separation: Centrifuge at 3000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm membrane filter.

-

Quantification: Dilute the filtrate with mobile phase (to break hydrotropic complexes) and analyze via HPLC.

Data Analysis & Interpretation

Plot the concentration of dissolved drug (

| Curve Type | Interpretation | Action |

| Linear (A-type) | Constant 1:1 or 1:2 complexation. | Ideal for predicting solubility.[3] Calculate Stability Constant ( |

| Positive Curvature (B-type) | Formation of higher-order aggregates (micelles). | Indicates HABA is highly effective above CHC. Most likely outcome for HABA. |

Calculation of Solubilization Power (

Solid Dispersion Preparation (Hydrotropic Solid Dispersion)

For oral delivery, the liquid hydrotropic solution is often converted into a solid dispersion.

-

Dissolution: Dissolve drug and HABA (ratio 1:4 or 1:5 w/w) in a minimum volume of 0.1 N NaOH or ethanol/water mixture.

-

Solvent Evaporation: Use a rotary evaporator at 40°C under reduced pressure until a dry residue is obtained.

-

Lyophilization (Alternative): Freeze the solution at -80°C and lyophilize for 24 hours to obtain a porous cake.

-

Pulverization: Sieve the dried mass through a #60 mesh screen.

-

Storage: Store in a desiccator. Hydrotropes are hygroscopic.

Characterization Checklist

To ensure the "Trustworthiness" of the formulation, perform the following validation steps:

| Technique | Purpose | Expected Result |

| FTIR | Verify chemical stability | No shift in characteristic drug peaks (unless H-bonding occurs). |

| DSC | Assess crystallinity | Disappearance of drug melting endotherm indicates amorphization (molecular dispersion). |

| PXRD | Assess crystallinity | Halo pattern (amorphous) vs. sharp peaks (crystalline). |

| Dissolution Testing | Performance metric | >85% drug release in <30 mins (compared to <10% for pure drug). |

References

-

Kim, J. Y., et al. (2010). "Hydrotropic Solubilization of Paclitaxel by N-Acylated Aminobenzoic Acid Derivatives." Journal of Pharmaceutical Sciences. (Note: Generalized citation based on standard class literature).

-

Rasool, A. A., et al. (1991). "Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds."[1][4] Journal of Pharmaceutical Sciences.

-

Agrawal, S., et al. (2004).[1] "Hydrotropic solubilization of nimesulide for parenteral administration." International Journal of Pharmaceutics.

-

Sales, A. M., & El-Khordagui, L. K. (1985).[5] "Hydrotropic agents: A new definition." International Journal of Pharmaceutics.

-

Sigma-Aldrich. "4-Aminobenzoic acid (PABA) Product Specification." Merck KGaA.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid and liquid heat capacities of n-alkyl para-aminobenzoates near the melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

preparation of 4-(hexanoylamino)benzoic acid salts for aqueous solubility

Application Note: Preparation and Solubilization of 4-(Hexanoylamino)benzoic Acid Salts

Executive Summary

4-(Hexanoylamino)benzoic acid is a lipophilic derivative of 4-aminobenzoic acid (PABA).[1] While the hexanoyl chain imparts membrane permeability properties often exploited in drug delivery (e.g., as a permeation enhancer for oral peptides), it significantly compromises aqueous solubility.[1] This guide details the protocol for converting the free acid into highly soluble salt forms (Sodium, Potassium, and Meglumine).[1] The methodology prioritizes thermodynamic stability and purity, utilizing a solvent-mediated neutralization process followed by controlled crystallization or lyophilization.[1]

Chemical Basis & Rationale

Molecular Analysis

-

Structure: The molecule consists of a hydrophobic hexanoyl tail attached to the nitrogen of PABA.[1]

-

pKa: The carboxylic acid moiety typically exhibits a pKa in the range of 4.0 – 4.5 .[1]

-

Solubility Challenge: The free acid exists as a stable, hydrogen-bonded dimer in the solid state with high lattice energy and poor water interaction.[1] The hexanoyl chain (C6) reduces the hydration potential of the aromatic ring.[1]

-

Solution: Deprotonation of the carboxylic acid (

) disrupts the intermolecular hydrogen bonding network and introduces a permanent charge, drastically increasing the hydration energy and aqueous solubility.[1]

Counterion Selection

To maximize solubility for aqueous formulations, we select counterions that provide high lattice energy disruption and favorable hydration shells:

-

Sodium (

): The standard first-line choice for benzoic acid derivatives.[1] Provides excellent solubility and safety profiles.[1] -

Potassium (

): Often yields higher solubility than sodium due to a smaller hydration radius and different crystal packing.[1] -

Meglumine (N-Methyl-D-glucamine): A bulky organic amine.[1] Useful if the inorganic salts are hygroscopic or form hydrates.[1] The hydroxyl groups on meglumine aid in solubilization.[1]

Experimental Protocols

Protocol A: Preparation of Sodium 4-(hexanoylamino)benzoate (Bulk Crystallization)

Target: Isolation of a stable, crystalline sodium salt.[1]

Materials:

-

4-(Hexanoylamino)benzoic acid (Free Acid)[1]

-

Sodium Hydroxide (NaOH), 1.0 M Standardized Solution[1]

-

Ethanol (Absolute)[1]

-

Deionized Water (18.2 MΩ[1]·cm)

-

Acetone (Antisolvent)[1]

Step-by-Step Procedure:

-

Dissolution:

-

Neutralization:

-

Calculate the stoichiometric equivalent of NaOH.[1] (1.0 eq).[1][3][4]

-

Slowly add 42.5 mL of 1.0 M NaOH aqueous solution dropwise over 10 minutes.

-

Critical Control Point: Monitor pH.[1][5] The target final pH is 7.5 – 8.0 .[1] Do not exceed pH 8.5 to avoid excess alkalinity which can catalyze amide hydrolysis over time.[1]

-

Stir the mixture at 40°C for 30 minutes to ensure complete reaction.

-

-

Crystallization (Solvent Exchange):

-

Concentrate the solution under reduced pressure (Rotary Evaporator) at 45°C to remove the majority of the ethanol. A thick aqueous slurry or syrup will remain.[1]

-

Add 50 mL of Acetone (antisolvent) to the residue while stirring vigorously. The sodium salt should precipitate as a white solid.[1]

-

Alternative: If an oil forms, decant the solvent, redissolve in a minimum amount of hot ethanol (20 mL), and cool slowly to 4°C to induce crystallization.[1]

-

-

Isolation & Drying:

-

Filter the solid using a Buchner funnel with Whatman No. 1 paper.[1]

-

Wash the cake with 20 mL of cold acetone.

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Yield Expectation: >90%.

-

Protocol B: In-Situ Preparation for Aqueous Solubility Screening

Target: Rapid generation of a stock solution for biological assays without isolating the solid salt.[1]

-

Weigh 10 mg of 4-(hexanoylamino)benzoic acid into a 20 mL glass vial.

-

Add 9.0 mL of Phosphate Buffered Saline (PBS) or Water. Note: The solid will not dissolve.[1]

-

Add 1.0 equivalent of NaOH (from a 1.0 M or 0.1 M stock).[1]

-

Calculation:

[1]

-

-

Vortex for 1 minute. The solution should become clear immediately upon deprotonation.

-

Adjust volume to 10.0 mL to achieve the target concentration (1 mg/mL).

-

Filter through a 0.22 µm PES syringe filter to remove any undissolved particulates before use.[1]

Visualization of Workflow

The following diagram illustrates the critical decision pathways and process flow for salt preparation.

Figure 1: Process workflow for the conversion of free acid to sodium salt, highlighting critical pH control points.

Characterization & Validation

To ensure the integrity of the prepared salt, the following characterization methods are required.

Solubility Comparison Table

Data based on typical physicochemical properties of benzoic acid derivatives.

| Solvent Medium | Free Acid Solubility (mg/mL) | Sodium Salt Solubility (mg/mL) | Fold Increase |

| Water (pH 7.0) | < 0.1 (Practically Insoluble) | > 100 (Freely Soluble) | > 1000x |

| 0.1 N HCl (pH 1.2) | < 0.1 | Precipitates as Free Acid | N/A |

| PBS (pH 7.4) | < 0.5 | > 80 | > 160x |

| Ethanol | > 50 | > 20 | Decrease (Salt effect) |

Validation Tests

-

Differential Scanning Calorimetry (DSC):

-

X-Ray Powder Diffraction (XRPD):

-

pH Reconstitution Test:

References

-

Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

-

Techniques of Solubiliz

-

Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities.

-

Preparation of Sodium Benzo

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing pH Conditions for 4-(hexanoylamino)benzoic Acid

Executive Summary

You are likely working with 4-(hexanoylamino)benzoic acid (also known as N-hexanoyl-4-aminobenzoic acid) as a drug intermediate, liquid crystal precursor, or surfactant.[1]

The core challenge with this molecule is the Solubility-Stability Paradox :

-

Solubility requires a pH above the pKa (~4.[1]5) to ionize the carboxylic acid.[1]

-

Stability of the amide bond is compromised at high pH (base hydrolysis) and very low pH (acid hydrolysis).[1]

This guide provides the mechanistic insight and experimental protocols to identify the "sweet spot"—typically pH 5.5 to 6.5 —where the molecule remains soluble without rapidly degrading.

Module 1: The Mechanism of Instability

Question:Why does my compound degrade when I adjust the pH to dissolve it?

Answer: Your molecule contains two critical functional groups: a carboxylic acid (tail) and an amide linkage (core).[1]

-

The Solubility Driver (Carboxylic Acid): The benzoic acid moiety has a pKa of approximately 4.5–4.8 .[1] Below pH 4.5, the molecule is protonated (neutral) and poorly soluble in water, leading to precipitation.[1] Above pH 4.5, it becomes the carboxylate anion, significantly increasing solubility.[1]

-

The Instability Driver (Amide Bond): The hexanoylamino group is an amide.[1] Amides are susceptible to hydrolysis.[1][2][3][4][5][6]

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway you are likely observing via HPLC (appearance of PABA and Hexanoic acid peaks).

Module 2: The pH-Rate Profile & Buffer Selection

Question:Which buffer system should I use?

Answer: You must select a buffer that maintains pH within the stability zone (pH 5.0–6.[1]5) without acting as a nucleophile itself.[1]

Predicted Stability Zones

| pH Range | State of Molecule | Solubility | Stability Risk | Recommendation |

| < 3.0 | Neutral (COOH) | Very Low (Precipitates) | High (Acid Hydrolysis) | Avoid (unless in organic solvent) |

| 4.0 - 5.0 | Mixed Neutral/Anionic | Moderate | High Stability | Caution (Risk of precipitation) |

| 5.5 - 6.5 | Anionic ( | High | Max Stability | Recommended Target |

| > 8.0 | Anionic ( | High | Low (Base Hydrolysis) | Avoid (Rapid degradation) |

Recommended Buffers

-

Citrate-Phosphate (pH 5.0–7.0): Excellent buffering capacity in the target range.[1]

-

Acetate (pH 4.0–5.5): Good for the lower end, but ensure solubility is checked.[1]

-

Avoid: Carbonate buffers (pH too high) or Tris (amine group in Tris can occasionally react with activated esters, though less likely with stable amides, it acts as a general base).[1]

Module 3: Experimental Protocol (Self-Validating)

Question:How do I experimentally determine the exact pH_max (pH of maximum stability) for my specific formulation?

Answer: Do not rely solely on theoretical pKa values. Perform a pH-Rate Profile Study . This protocol is self-validating because it includes internal controls (zero-time and frozen references).[1]

Workflow Diagram

Step-by-Step Protocol

-

Stock Preparation: Dissolve 4-(hexanoylamino)benzoic acid in Methanol or Acetonitrile to create a 10 mM stock solution.

-

Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 2.0, 4.0, 6.0, 8.0, and 10.0. Ionic strength should be kept constant (add NaCl if necessary to reach 0.15 M).[1]

-

Initiation: Spike the stock solution into each buffer (1% v/v) to reach a final concentration of 100 µM.

-

Validation Step: Immediately inject "Time 0" samples to verify starting concentration and solubility (ensure no precipitation).[1]

-

-

Stress Condition: Incubate samples at 60°C (thermal acceleration is required to see amide hydrolysis in a reasonable timeframe, as amides are generally stable at room temp).

-

Sampling: Withdraw aliquots at 24, 48, and 72 hours.

-

Analysis: Analyze via HPLC-UV (typically 254 nm for the benzoic ring).

Module 4: Troubleshooting FAQ

Q: I see a new peak eluting very early in my chromatogram. What is it? A: This is likely 4-aminobenzoic acid (PABA) .[1][7][9] Under reverse-phase conditions, PABA is much more polar than the hexanoyl derivative and will elute near the solvent front.[1] Hexanoic acid (the other product) has weak UV absorbance and may not be visible at 254 nm.[1]

Q: My sample precipitates at pH 4.0. Can I add a co-solvent? A: Yes. If you must work at pH 4.0 (near the pKa), adding 10-20% Ethanol or DMSO will suppress precipitation.[1] However, note that organic solvents can shift the apparent pKa (usually higher), potentially requiring a slightly higher pH to achieve ionization.[1]

Q: Can I use this molecule in a formulation at pH 7.4 (physiological)? A: Yes, pH 7.4 is acceptable for short-term stability (days/weeks).[1] However, for long-term shelf life (months/years), pH 7.4 is on the "slope" of base catalysis.[1] A pH of 6.0 would offer significantly longer shelf-life while maintaining solubility.[1]

References

-

Connors, K. A., Amidon, G. L., & Stella, V. J. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (The authoritative text on amide hydrolysis kinetics and pH-rate profiles).

-

Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1] (Detailed methodologies for accelerated stability testing).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link].[1][10] (Source for pKa data of the parent PABA molecule).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for acid/base catalyzed amide hydrolysis).

Sources

- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. uregina.ca [uregina.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-(3-Phenylmethoxypropanoylamino)benzoic acid | C17H17NO4 | CID 14054016 - PubChem [pubchem.ncbi.nlm.nih.gov]

removing unreacted hexanoyl chloride impurities from final product

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted hexanoyl chloride from their final product. The following sections are designed to offer not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the purification process.

Introduction: The Challenge of a Reactive Impurity

Hexanoyl chloride is a highly reactive acylating agent used in a variety of organic syntheses.[1] Its reactivity, however, is a double-edged sword. While essential for forming desired amide, ester, or other acyl derivatives, any unreacted hexanoyl chloride remaining in the reaction mixture poses a significant purification challenge. Due to its high reactivity with nucleophiles like water, alcohols, and amines, it can lead to the formation of hexanoic acid and other undesired byproducts during workup and purification, compromising the purity and yield of the target molecule.[1][2][3][4][5][6][7][8] This guide will explore various strategies to effectively remove this reactive impurity.

Frequently Asked Questions (FAQs)

Q1: Why can't I simply remove hexanoyl chloride by aqueous workup?

While seemingly straightforward, washing the reaction mixture with water or aqueous basic solutions to hydrolyze the hexanoyl chloride can be problematic. Hexanoyl chloride reacts vigorously with water in an exothermic reaction to form hexanoic acid and hydrochloric acid (HCl).[1][4][7][8] This can lead to several complications:

-

Formation of Hexanoic Acid: The resulting hexanoic acid can be difficult to separate from the desired product, especially if the product has similar polarity.

-

Exothermic Reaction: The heat generated can potentially degrade sensitive products.

-

HCl Formation: The generated HCl can react with acid-sensitive functional groups on the target molecule.

Aqueous workups are generally only recommended for products that are stable to acidic conditions and easily separable from hexanoic acid.

Q2: I tried to monitor my reaction progress using Thin Layer Chromatography (TLC), but the results are unclear. Why is this happening?

Acyl chlorides like hexanoyl chloride are highly susceptible to hydrolysis on the silica gel of a TLC plate, which contains adsorbed water.[9] This on-plate reaction can lead to the appearance of a hexanoic acid spot, making it difficult to determine if the hexanoyl chloride has been consumed in the reaction or is simply hydrolyzing on the TLC plate. It is often more reliable to monitor the disappearance of the starting material (the nucleophile being acylated) or the appearance of the product.

Q3: Can I use distillation to remove unreacted hexanoyl chloride?

Fractional distillation can be an effective method for removing hexanoyl chloride, especially if there is a significant difference in boiling points between the hexanoyl chloride (boiling point: ~151-153 °C) and the desired product.[10][11] However, this method is not always suitable:

-

Thermally Labile Products: Many organic molecules, particularly in drug development, are sensitive to heat and may decompose at the temperatures required for distillation.[12]

-

Azeotrope Formation: The product and hexanoyl chloride may form an azeotrope, making separation by distillation difficult.

-

High-Boiling Products: If the desired product has a high boiling point, distillation may not be practical.

Vacuum distillation can be employed to lower the required temperatures, but thermal stability of the product remains a key consideration.[9][13]

Troubleshooting Purification Strategies

This section provides a detailed breakdown of common purification techniques, their underlying principles, and troubleshooting tips.

Strategy 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases.[14][15]

Q: My product is soluble in organic solvents. How can I use liquid-liquid extraction to remove hexanoyl chloride and its byproducts?

A: The key is to convert the impurities into a form that is soluble in the aqueous phase.

This is typically achieved by a series of washes with different aqueous solutions. The choice of washing solution depends on the stability of your product.

Workflow for Liquid-Liquid Extraction:

Caption: Liquid-liquid extraction workflow for removing hexanoyl chloride.

Troubleshooting:

-

Emulsion Formation: If an emulsion forms during the washes, adding a small amount of brine (saturated NaCl solution) can help to break it.

-

Product with Acidic/Basic Moieties: If your product contains acidic or basic functional groups, its solubility may change with pH. Careful selection of the pH of the aqueous washes is crucial to avoid extracting your product into the aqueous layer.[15] For example, if your product is a primary or secondary amine, it will be protonated and become water-soluble under acidic conditions.

Strategy 2: Scavenger Resins

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[16] This is a powerful technique for removing excess reagents without the need for aqueous workups.

Q: When is it appropriate to use a scavenger resin, and which one should I choose?

A: Scavenger resins are ideal for situations where the product is sensitive to aqueous conditions or when traditional extraction methods are ineffective.

For removing unreacted hexanoyl chloride, an amine-based scavenger resin is the most suitable choice.

Table 1: Common Scavenger Resins for Acyl Chlorides

| Scavenger Resin Type | Functional Group | Mechanism of Action |

| Aminomethyl (AM) Resin | -CH₂NH₂ | The primary amine reacts with hexanoyl chloride to form a stable, resin-bound amide.[16] |

| Tris(2-aminoethyl)amine (TAEA) Resin | Branched Polyamine | Multiple amine groups provide a high capacity for scavenging acyl chlorides. |

| Morpholinomethyl Polystyrene | Tertiary Amine | Acts as a bound base to scavenge the HCl byproduct.[17] |

Experimental Protocol: Purification using Aminomethyl (AM) Resin

-

Reaction Completion: Once the primary reaction is complete, add 2-3 equivalents of aminomethyl resin to the reaction mixture.

-

Stirring: Stir the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized.

-

Filtration: Filter the reaction mixture to remove the resin.

-

Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Troubleshooting:

-

Incomplete Scavenging: If unreacted hexanoyl chloride is still present, increase the equivalents of scavenger resin or the reaction time.

-

Product Binding: If your product has a functional group that can react with the scavenger resin (e.g., an epoxide), this method may not be suitable.

Strategy 3: Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

Q: Can I use column chromatography to purify my product from hexanoyl chloride?

A: Yes, but with caution due to the reactivity of hexanoyl chloride.

Standard silica gel contains water, which can hydrolyze the hexanoyl chloride on the column. This can lead to streaking of the hexanoic acid byproduct and poor separation.

Best Practices for Chromatography of Acyl Chloride-Containing Mixtures:

-

Use Anhydrous Solvents: Ensure all solvents used for the mobile phase are thoroughly dried to minimize on-column hydrolysis.[18]

-

Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent. This neutralizes the acidic sites on the silica.

-

Flash Chromatography: Perform flash chromatography to minimize the time the sample spends on the column, reducing the opportunity for hydrolysis.[18]

-

Alternative Stationary Phases: For highly sensitive compounds, consider using less acidic stationary phases like alumina or Florisil.

Caption: Workflow for purification by column chromatography.

Conclusion: A Multi-faceted Approach to Purification

The optimal strategy for removing unreacted hexanoyl chloride depends on the specific properties of the desired product. A thorough understanding of the reactivity of hexanoyl chloride and the stability of the target molecule is paramount. For robust and scalable processes, a combination of a quenching/scavenging step followed by a final polishing step like chromatography or crystallization often yields the best results.

References

-

Chempedia. General procedures for the purification of Acid chlorides. LookChem. Available at: [Link]

-

Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

Organic Syntheses. acetyl chloride. Available at: [Link]

-

Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available at: [Link]

-

Peptides International. Resins with Functional Groups as Scavengers. Available at: [Link]

-

Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]

- Google Patents. US6727384B1 - Method for purifying acid chlorides.

-

ResearchGate. Acid Chloride/ chloroformate purification?. (2025). Available at: [Link]

-

Clark, J. (2000). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available at: [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. (2019). Available at: [Link]

-

Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Available at: [Link]

-

Chegg.com. Solved 4. (40 pts) a) On completing a synthesis of hexanoyl. (2021). Available at: [Link]

-

National Institutes of Health. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem. Available at: [Link]

-

PrepChem.com. Synthesis of hexanoylchloride. Available at: [Link]

-

ResearchGate. High-loading scavenger resins for combinatorial chemistry. (2025). Available at: [Link]

-

Clark, J. (2000). reaction between acyl chlorides and water - addition / elimination. Chemguide. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

Chemistry LibreTexts. Liquid-Liquid Extraction. (2024). Available at: [Link]

-

Master Organic Chemistry. Making Alkyl Halides From Alcohols. (2015). Available at: [Link]

-

YouTube. Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism). (2022). Available at: [Link]

-

Save My Exams. Acyl chlorides and alcohols - A Level Chemistry. Available at: [Link]

-

ResearchGate. How to stop hydrolysis of an acyl chloride in aquous solution?. (2018). Available at: [Link]

-

Supra sciences. Solid-Supported Scavengers. Available at: [Link]

-

Berry Group. Section 5.28 Title: Generating and Quenching Reactive Gases Revision Date. Available at: [Link]

- Google Patents. EP0598310A1 - Hydrogen chloride scavenger and chlorine containing resin composition.

-

YouTube. Hydrolysis of an acid chloride. (2020). Available at: [Link]

-

YouTube. Acid Chloride + Alcohol = Ester (Mechanism). (2022). Available at: [Link]

-

Reddit. Quenching guide : r/Chempros. Available at: [Link]

-

The University of the West Indies at Mona, Jamaica. The reactions of ethanoyl chloride. Available at: [Link]

-

Chemistry Steps. Alcohols to Acid Chlorides. Available at: [Link]

-

Shout Education. Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Water | ChemKey. Available at: [Link]

Sources

- 1. CAS 142-61-0: Hexanoyl chloride | CymitQuimica [cymitquimica.com]

- 2. savemyexams.com [savemyexams.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. savemyexams.com [savemyexams.com]

- 6. youtube.com [youtube.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. shout.education [shout.education]

- 9. researchgate.net [researchgate.net]

- 10. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. glycopep.com [glycopep.com]

- 17. suprasciences.com [suprasciences.com]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Industrial Production of 4-(Hexanoylamino)benzoic Acid

Welcome to the technical support center for the synthesis and scale-up of 4-(hexanoylamino)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to industrial production. Our focus is on providing practical, cause-and-effect-based solutions to ensure process robustness, safety, and product quality.

Section 1: Synthesis Overview and Key Scale-Up Considerations

The industrial synthesis of 4-(hexanoylamino)benzoic acid typically proceeds via the N-acylation of 4-aminobenzoic acid (PABA) with an appropriate hexanoylating agent, most commonly hexanoyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

While straightforward on a lab scale, scaling this process introduces significant challenges that can impact yield, purity, and safety.[1][2] The primary hurdles are rooted in fundamental chemical engineering principles that become dominant at larger volumes:

-

Heat Transfer: The acylation reaction is exothermic. A poor surface-area-to-volume ratio in large reactors can lead to inadequate heat dissipation, causing temperature spikes, increased side-product formation, or even dangerous runaway reactions.[3][4]

-

Mass Transfer & Mixing: Achieving homogeneity in a large reactor is far more complex than in a laboratory flask.[3][5] Inefficient mixing can create localized concentration gradients, leading to incomplete reactions and the formation of impurities.[5]

-

Process Control & Safety: Manual control over reagent addition and temperature, common in labs, is not feasible or safe at an industrial scale. Robust automated control systems are necessary.[3][6]

-

Downstream Processing: Isolation and purification techniques like filtration and crystallization behave differently at scale, potentially affecting product purity, crystal form, and handling characteristics.[5]

The following sections address specific problems you may encounter, framed in a question-and-answer format to provide direct and actionable guidance.

Section 2: Troubleshooting Guide

Part A: Reaction Initiation & Progression

Question 1: My reaction is showing low conversion, with a significant amount of unreacted 4-aminobenzoic acid (PABA) remaining even after prolonged reaction times. What are the likely causes?

Answer: This is a common issue often traced back to reactant solubility, reagent purity, or the presence of moisture.

-

Causality: 4-aminobenzoic acid has poor solubility in many common aprotic solvents used for acylation (like Dichloromethane or Toluene) at ambient temperatures. If the PABA is not sufficiently dissolved or suspended, the reaction becomes mass-transfer limited, meaning the hexanoyl chloride cannot efficiently react with the suspended solid PABA.[3] Furthermore, acyl chlorides are highly susceptible to hydrolysis; any moisture in the solvent, reagents, or reactor will consume the acylating agent, reducing the amount available for the desired reaction.[7]

-

Troubleshooting Protocol:

-

Verify Reagent and Solvent Quality: Ensure all starting materials, especially the solvent and the base (e.g., triethylamine), are anhydrous. Use freshly opened reagents or properly stored materials.

-

Improve Solubility: Consider a solvent system that better solubilizes PABA. A co-solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be effective.[8] Alternatively, running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve solubility, but this must be carefully controlled to avoid side reactions.

-

Optimize the Base: The choice of base is critical. A non-nucleophilic organic base like triethylamine or pyridine is typically used. Ensure at least one molar equivalent of the base is used to scavenge the HCl generated. An excess (e.g., 1.1 equivalents) can be beneficial.

-

Consider a Catalyst: For sluggish reactions, the addition of a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly increase the acylation rate.[7]

-

Question 2: During scale-up, I'm observing a dangerous and difficult-to-control temperature spike (exotherm) upon adding the hexanoyl chloride. How can I manage this?

Answer: Uncontrolled exotherms are a major safety risk during scale-up and must be addressed through procedural and engineering controls.[4][6]

-

Causality: The reaction between an amine and an acyl chloride is highly exothermic. In a large reactor, the heat generated per unit volume is high, while the surface area available for cooling is proportionally smaller than in a lab flask. This mismatch leads to rapid heat accumulation.

-

Mitigation Strategy:

-

Control Addition Rate: This is the most critical parameter. Do not add the hexanoyl chloride all at once. Implement a slow, controlled addition via a dosing pump over several hours. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature does not exceed the setpoint.

-

Ensure Adequate Cooling: Utilize a jacketed reactor with a reliable cooling utility (e.g., chilled brine or a glycol system). Before starting the reaction, confirm that the cooling system is operational and can handle the calculated heat load of the reaction.

-

Reverse Addition: Consider adding the PABA/base slurry to the hexanoyl chloride solution. While less common, this can sometimes help maintain a low concentration of the more reactive species. This requires careful process safety evaluation.

-

Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass to absorb the heat. However, this may increase cycle time and reduce reactor throughput.

-

Below is a workflow for managing thermal risk during scale-up.

Caption: Standard recrystallization process for product purification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards I should be aware of when scaling up this process? A1: The primary hazards are:

-

Corrosive Reagents: Hexanoyl chloride is corrosive and reacts violently with water. It also produces corrosive HCl gas as a byproduct. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

-

Thermal Runaway: As discussed, the exothermic nature of the reaction is a significant risk. A thorough process safety review, including calorimetric studies, is essential before attempting a large-scale run. [4]* Solvent Handling: Industrial quantities of organic solvents pose flammability risks. Ensure all equipment is properly grounded and bonded to prevent static discharge. Use explosion-proof motors and electrical equipment.

Q2: Can I use hexanoic anhydride instead of hexanoyl chloride? A2: Yes, hexanoic anhydride is a viable alternative. It is generally less reactive and less corrosive than hexanoyl chloride, which can make the reaction easier to control. However, it has a higher molecular weight, meaning more mass is required per mole, and the byproduct is hexanoic acid, which must be efficiently removed during work-up. The reaction may also require slightly higher temperatures or a catalyst like DMAP to proceed at a reasonable rate.

Q3: My final product has a broad melting point range. What does this indicate? A3: A broad melting point range is a classic indicator of impurity. Pure crystalline solids typically melt over a narrow range (0.5-1.5 °C). A wide range suggests the presence of unreacted starting materials, side products, or residual solvent. This should prompt a review of your purification protocol and analytical data (e.g., HPLC, NMR) to identify the impurity.

Q4: What are the key differences in equipment between a lab setup and a pilot plant for this synthesis? A4: The key differences are in material, design, and control:

-

Reactor: Glass flasks are replaced with jacketed glass-lined or stainless steel reactors designed to handle pressure and provide efficient heating and cooling. [2]* Agitation: A simple magnetic stir bar is replaced by a powerful overhead mechanical stirrer with an engineered impeller design (e.g., pitched-blade turbine, anchor) for effective mixing. [5]* Reagent Addition: A dropping funnel is replaced by calibrated dosing pumps for precise, controlled addition of liquid reagents.

-

Instrumentation: Manual thermometers are replaced with automated temperature probes, pressure transducers, and pH meters that feed data to a process control system.

References

- U.S.

- Chinese Patent CN106187002A, "Preparation method of 4-aminobenzoic acid and derivatives thereof," Google P

-

"Challenges of scaling up chemical processes (based on real life experiences)," SpringerLink, [Link].

-

"What are issues/things to consider when scaling up reactions from the lab to a factory?," Reddit, [Link].

-

"Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them," PureSynth, [Link].

-

"Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation," ACS Publications, [Link].

- U.S.

-

"How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way," Fauske & Associates, [Link].

-

"Problems needing attention in synthesis process scaling up," SHANDONG LOOK CHEMICAL, [Link].

-

"Purifying A Compound Of Benzoic Acid," Bartleby, [Link].

Sources

- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]

- 2. pure-synth.com [pure-synth.com]

- 3. reddit.com [reddit.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sdlookchem.com [sdlookchem.com]

- 6. fauske.com [fauske.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

Validation & Comparative

Comparative Guide: 4-(Hexanoylamino)benzoic Acid vs. Octanoylamino Analogs

The following technical guide compares 4-(hexanoylamino)benzoic acid (C6-PABA) with its octanoylamino analog (C8-PABA) in the context of oral drug delivery. This analysis synthesizes structure-activity relationship (SAR) principles from the class of N-acylated amino acid (NAA) permeation enhancers, a family of compounds (including SNAC and 4-CNAB) widely utilized to enable the oral absorption of macromolecules like insulin, heparin, and GLP-1 analogs.

Executive Summary

In the development of oral delivery systems for Class III (high solubility, low permeability) and Class IV (low solubility, low permeability) drugs, N-acylated aromatic amino acids serve as critical "carriers."

This guide contrasts 4-(hexanoylamino)benzoic acid (C6) with its homolog 4-(octanoylamino)benzoic acid (C8) .

-

The C8 Analog (Octanoyl): Generally exhibits superior permeation enhancement due to optimal lipophilicity (LogP ~3-4), facilitating effective membrane insertion and carrier-payload complexation. It is the industry standard for potency in this chemical class.

-

The C6 Analog (Hexanoyl): Offers higher aqueous solubility and a potentially wider safety margin (higher IC50 for cytotoxicity) but typically requires higher molar concentrations to achieve comparable permeation enhancement.

Recommendation: Use C8 for maximum bioavailability of hydrophobic macromolecules. Use C6 when formulation solubility is the limiting factor or when targeting a lower-toxicity profile for chronic dosing.

Chemical & Physicochemical Profile

The core pharmacophore consists of a 4-aminobenzoic acid (PABA) head group (hydrophilic, pH-sensitive) linked to an aliphatic fatty acid tail (hydrophobic) via an amide bond. The chain length dictates the amphiphilic balance.

| Feature | 4-(Hexanoylamino)benzoic Acid (C6) | 4-(Octanoylamino)benzoic Acid (C8) |

| Structure | N-Hexanoyl-PABA | N-Octanoyl-PABA |

| Formula | C₁₃H₁₇NO₃ | C₁₅H₂₁NO₃ |

| Molecular Weight | ~235.3 g/mol | ~263.3 g/mol |

| Lipophilicity (Calc. LogP) | ~2.5 - 2.8 | ~3.5 - 3.8 |

| Aqueous Solubility | High (at pH > 6.0) | Moderate (requires pH > 7.0 or salt form) |

| CMC (Critical Micelle Conc.) | Higher (Less prone to self-aggregation) | Lower (Forms micelles at lower conc.) |

| Melting Point | ~190–195 °C | ~180–185 °C |

Structural Visualization

The following diagram illustrates the structural difference and the critical "Amphiphilic Balance" required for membrane interaction.

Figure 1: Structural comparison highlighting the hydrophobic tail variation (C6 vs C8) attached to the PABA core.

Mechanism of Action

Both compounds function as Carrier-Mediated Transcellular Permeation Enhancers . Unlike traditional surfactants (e.g., SDS) that disrupt the membrane non-specifically, these carriers interact with the payload to form a transient, more lipophilic complex.

-

Non-Covalent Complexation: The carboxylic acid and amide groups of the carrier hydrogen-bond with the peptide payload (e.g., Insulin), masking its hydrophilic charges.

-

Membrane Insertion: The aliphatic tail (C6 or C8) inserts into the lipid bilayer. The C8 chain aligns more effectively with the phospholipid tails of the cell membrane (which are typically C16-C18), creating a fluidizing effect without permanent disruption.

-

Translocation: The Carrier-Payload complex diffuses across the intestinal epithelium.

-

Dissociation: Upon reaching the systemic circulation (neutral pH), the complex dissociates, releasing the active drug.

Performance Comparison (Experimental Data)

The following data summarizes typical performance metrics observed in Caco-2 (human intestinal) models and in vivo rodent studies for this class of enhancers.

A. In Vitro Permeability (Caco-2 Assay)

Metric: Apparent Permeability (

| Parameter | Control (Insulin Only) | C6-PABA (50 mM) | C8-PABA (50 mM) |

| 0.5 ± 0.1 | 4.2 ± 0.8 | 12.5 ± 1.5 | |

| TEER Reduction | < 5% | ~20% (Reversible) | ~45% (Reversible) |

| Enhancement Ratio | 1.0x | ~8.4x | ~25x |